molecular formula C24H32O4 B13794165 (8xi,9xi,14xi)-16-Methylidene-3,20-dioxopregn-4-en-17-yl acetate

(8xi,9xi,14xi)-16-Methylidene-3,20-dioxopregn-4-en-17-yl acetate

Cat. No.: B13794165
M. Wt: 384.5 g/mol
InChI Key: XSNMCQGNVPSIQM-LKDGEGJSSA-N
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Description

17ALPHA-ACETOXY-16-METHYLENE-PREGN-4-EN-3,20-DIONE is a synthetic steroid compound. It is structurally related to progesterone and is used as an intermediate in the synthesis of other steroidal drugs. This compound is known for its role in the preparation of medroxyprogesterone acetate and megestrol acetate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17ALPHA-ACETOXY-16-METHYLENE-PREGN-4-EN-3,20-DIONE involves several steps. One common method includes the 6-methylenation of 3-oxo-Δ4 steroids using a formaldehyde acetal in the presence of phosphorus oxychloride . Another approach involves the Mannich reaction to achieve 6-methylenation of androsta-4-ene-3,17-diones .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, acetylation, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

17ALPHA-ACETOXY-16-METHYLENE-PREGN-4-EN-3,20-DIONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include formaldehyde acetal, phosphorus oxychloride, and hydrogen gas. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions include medroxyprogesterone acetate and megestrol acetate, both of which are important pharmaceutical agents .

Scientific Research Applications

17ALPHA-ACETOXY-16-METHYLENE-PREGN-4-EN-3,20-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 17ALPHA-ACETOXY-16-METHYLENE-PREGN-4-EN-3,20-DIONE involves its interaction with steroid hormone receptors. It acts as a progestin, mimicking the effects of natural progesterone. This interaction leads to the regulation of gene expression and modulation of various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

17ALPHA-ACETOXY-16-METHYLENE-PREGN-4-EN-3,20-DIONE is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its ability to serve as an intermediate in the synthesis of other important steroidal drugs highlights its significance in pharmaceutical chemistry .

Properties

Molecular Formula

C24H32O4

Molecular Weight

384.5 g/mol

IUPAC Name

[(10R,13S,17R)-17-acetyl-10,13-dimethyl-16-methylidene-3-oxo-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C24H32O4/c1-14-12-21-19-7-6-17-13-18(27)8-10-22(17,4)20(19)9-11-23(21,5)24(14,15(2)25)28-16(3)26/h13,19-21H,1,6-12H2,2-5H3/t19?,20?,21?,22-,23-,24-/m0/s1

InChI Key

XSNMCQGNVPSIQM-LKDGEGJSSA-N

Isomeric SMILES

CC(=O)[C@]1(C(=C)CC2[C@@]1(CCC3C2CCC4=CC(=O)CC[C@]34C)C)OC(=O)C

Canonical SMILES

CC(=O)C1(C(=C)CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)C

Origin of Product

United States

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